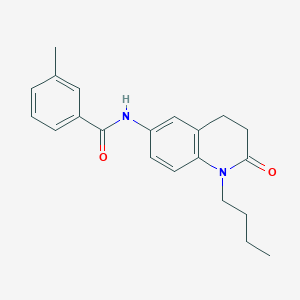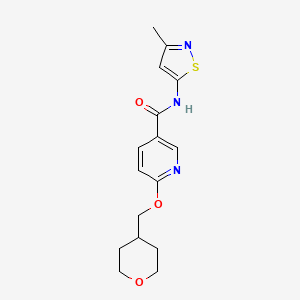![molecular formula C9H12N4 B2810262 N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine CAS No. 462649-02-1](/img/structure/B2810262.png)
N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine is an organic compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with dimethylformamide dimethyl acetal, followed by cyclization to form the benzimidazole ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
1H-benzo[d]imidazole-2-amine: Similar structure but lacks the dimethyl groups.
2-Methyl-1H-benzo[d]imidazole: Contains a methyl group at the 2-position instead of dimethyl groups at the N2 position.
N2,N2-Diethyl-1H-benzo[d]imidazole-2,5-diamine: Similar structure with ethyl groups instead of methyl groups
Uniqueness: N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine is unique due to the presence of two methyl groups at the N2 position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-N,2-N-dimethyl-3H-benzimidazole-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,10H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIRRUCMINBFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-isopentyl-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2810180.png)
![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2810181.png)
![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2810183.png)

![Ethyl 4-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2810185.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2810190.png)
![2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2810191.png)

![1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2810194.png)

![N-benzyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2810199.png)
![ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2810200.png)
